2-(1,3-Benzothiazol-2-yl)propan-1-amine
Overview
Description
“2-(1,3-Benzothiazol-2-yl)propan-1-amine” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it’s a fusion of benzene and thiazole ring. The compound has been mentioned in the context of anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antitumor Properties
2-(1,3-Benzothiazol-2-yl)propan-1-amine derivatives, particularly those with modifications such as amino acid prodrugs, have been identified to exhibit potent antitumor properties. Research indicates that these compounds are selectively toxic to tumor cells and have been effectively utilized in preclinical models to treat breast and ovarian cancer xenografts. The mechanism involves cytochrome P 450 1A1-mediated biotransformation, leading to active metabolites responsible for the cytotoxic effects against tumor cells. Amino acid conjugation has been employed to enhance the solubility and stability of these compounds, making them suitable candidates for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
Derivatives of this compound have been explored as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These compounds have shown high inhibition efficiency by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion. The effectiveness of these inhibitors is attributed to their ability to form stable chemisorbed layers on the metal surface, thus preventing corrosive substances from accessing the steel (Salarvand et al., 2017).
Catalysis
In the realm of synthetic chemistry, this compound and its derivatives have been utilized as key intermediates in catalytic reactions. For instance, they have been involved in C-H and N-H coupling reactions catalyzed by copper, leading to the amination of azoles. This process facilitates the synthesis of aminated products, which are valuable in various chemical synthesis applications, highlighting the versatility of benzothiazole derivatives in catalytic chemistry (Monguchi et al., 2009).
Antimicrobial and Anthelmintic Activities
Some derivatives synthesized from this compound have been tested for their antimicrobial and anthelmintic activities. These compounds have shown promising results against a range of bacteria and fungi, as well as against certain parasitic worms. This suggests potential applications in developing new antimicrobial and anthelmintic agents, contributing to the treatment and management of infectious diseases and parasitic infestations (Amnerkar et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tubercular properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacterium.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect pathways critical to the survival or replication of Mycobacterium tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to the death or inhibited growth of Mycobacterium tuberculosis.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVAHYWRITMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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